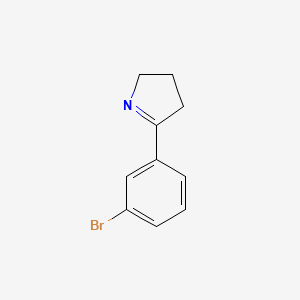

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole” belongs to the class of organic compounds known as pyrroles, which are polycyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a study described the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs in three steps, starting from substituted anilines .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Pyrrole derivatives, such as those in the synthesis of a bis(oxazolinyl)pyrrole, have been utilized as supporting ligands for catalysis, demonstrating significant activity in Suzuki-type C−C coupling reactions. These reactions are foundational in organic synthesis, allowing for the creation of complex molecules through the formation of carbon-carbon bonds (Mazet & Gade, 2001).

Photoluminescent Materials

The incorporation of pyrrole units into conjugated polymers leads to materials with notable photoluminescent properties. These materials are promising for electronic applications due to their strong photoluminescence, good solubility, and processability into thin films (Beyerlein & Tieke, 2000).

Corrosion Inhibition

Pyrrole derivatives have been investigated as corrosion inhibitors for metals. For instance, 5-(phenylthio)-3H-pyrrole-4-carbonitriles showed effectiveness in inhibiting mild steel corrosion in hydrochloric acid, acting through adsorption on the metal surface (Verma et al., 2015).

Electronic and Electrochemical Applications

The synthesis of di- and tetraferrocenyl pyrroles has unveiled electronically intercommunicating iron centers within these molecules. Their electrochemical properties indicate potential for application in electronic devices, highlighting the versatility of pyrrole derivatives in molecular electronics (Hildebrandt et al., 2011).

Antimicrobial and Antitubercular Activity

Pyrrole derivatives have also been synthesized and evaluated for their biological activities, including antimicrobial and antitubercular effects. Research indicates that these compounds can inhibit specific bacterial functions, offering a pathway to novel therapeutic agents (Poce et al., 2013).

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKPAZUDJORHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate](/img/structure/B2758164.png)

![1-(3,4-dimethylphenyl)-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2758170.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide](/img/structure/B2758173.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2758174.png)

![(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2758177.png)

![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)

![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)